Acetaminophen-13C2, 15N1

Vue d'ensemble

Description

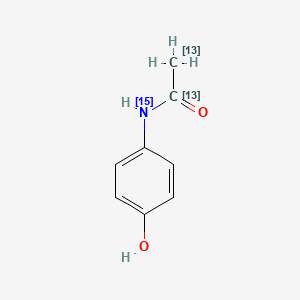

Acetaminophen-13C2, 15N1 is a stable isotope-labeled variant of acetaminophen, commonly known as paracetamol. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications. The molecular formula of this compound is C6H9NO2, and it has a molecular weight of 154.14 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetaminophen-13C2, 15N1 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the acetaminophen molecule. One common method is the two-step synthesis starting from p-aminophenol. The first step involves the acetylation of p-aminophenol with acetic anhydride to form N-acetyl-p-aminophenol (acetaminophen). The reaction conditions include the use of a solvent such as ethyl acetate and a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired isotopic enrichment .

Analyse Des Réactions Chimiques

Types of Reactions

Acetaminophen-13C2, 15N1 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone imine derivatives.

Reduction: Reduction reactions can convert the compound back to its parent amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone imine derivatives.

Reduction: Parent amine (p-aminophenol).

Substitution: Halogenated or nitrated acetaminophen derivatives.

Applications De Recherche Scientifique

Acetaminophen-13C2, 15N1 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.

Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mécanisme D'action

The mechanism of action of Acetaminophen-13C2, 15N1 is similar to that of unlabeled acetaminophen. It primarily acts as an analgesic and antipyretic by inhibiting the synthesis of prostaglandins in the central nervous system. This inhibition is achieved through the reduction of the enzyme prostaglandin H2 synthetase, specifically at the peroxidase site. Additionally, acetaminophen may exert its effects through the activation of cannabinoid receptors via its metabolite AM404 .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetaminophen: The parent compound, widely used as an analgesic and antipyretic.

Paracetamol-13C2, 15N: Another isotopically labeled variant with similar applications.

N-acetyl-p-aminophenol: A precursor in the synthesis of acetaminophen

Uniqueness

Acetaminophen-13C2, 15N1 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides enhanced sensitivity and specificity in analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, making it invaluable in scientific studies .

Activité Biologique

Acetaminophen, also known as paracetamol, is a widely used analgesic and antipyretic medication. The stable isotope-labeled variant, Acetaminophen-13C2, 15N1, is utilized in pharmacokinetic studies to trace its metabolic pathways without altering its biological activity. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and implications in clinical research.

- Molecular Formula : C8H9NO2

- Molecular Weight : 154.14 g/mol

- CAS Number : 360769-21-7

- Purity : >95% (HPLC) .

Acetaminophen acts primarily in the central nervous system (CNS), where it inhibits the synthesis of prostaglandins through the inhibition of cyclooxygenase (COX) enzymes. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), acetaminophen has minimal anti-inflammatory effects. The exact mechanism remains partially elucidated but involves modulation of the endogenous cannabinoid system and serotonergic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of unlabelled acetaminophen. Key parameters include:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed in body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver via conjugation with glucuronic acid and sulfate. A minor pathway involves cytochrome P450 enzyme-mediated oxidation to form reactive metabolites.

- Elimination : Excreted mainly as metabolites in urine .

Table 1: Pharmacokinetic Parameters of Acetaminophen

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Peak Plasma Concentration | 0.5 - 2 hours post-administration |

| Half-life | 1.5 - 3 hours |

| Clearance | 0.95 L/h/kg |

Case Studies

-

Analgesic Efficacy :

A study evaluated the analgesic efficacy of acetaminophen in postoperative pain management. Patients receiving acetaminophen demonstrated significant pain relief compared to a placebo group, supporting its effectiveness as an analgesic . -

Impact on Liver Function :

Research has shown that while acetaminophen is generally safe at therapeutic doses, overdosing can lead to hepatotoxicity due to the accumulation of its toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). In a study involving patients with varying liver function, acetaminophen clearance was significantly reduced in those with impaired liver function, highlighting the need for careful dosing . -

Isotope Labeling Studies :

The use of this compound in metabolic studies allows for precise tracking of its metabolic fate in humans and animals. These studies have revealed insights into its conjugation pathways and interactions with other drugs .

Q & A

Q. Basic: How is Acetaminophen-<sup>13</sup>C2, <sup>15</sup>N1 synthesized, and what analytical methods ensure its isotopic purity?

Methodological Answer:

Synthesis typically involves isotopic labeling during precursor incorporation. For example, <sup>13</sup>C and <sup>15</sup>N labels can be introduced via labeled precursors like (<sup>13</sup>C3, <sup>15</sup>N1)-cysteine in enzymatic reactions (Fig. 5b in ). Post-synthesis, characterization requires:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm structural integrity and isotopic incorporation. Key parameters include coupling constants (e.g., <sup>1</sup>JC–N = 5.1 Hz in intermediates ) and resonance splitting patterns.

- High-Resolution Mass Spectrometry (HRMS) : To verify isotopic enrichment (±0.4% accuracy) and molecular formula .

- Elemental Analysis : Complementary to HRMS for purity validation .

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1+1,6+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-ZDDXGAPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[15NH]C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.